5-Hydroxy-2-naphthoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMQSIENGBTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470483 | |
| Record name | 5-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-18-5 | |
| Record name | 5-Hydroxy-2-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-hydroxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparations of 5 Hydroxy 2 Naphthoic Acid
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic strategies represent a modern and sustainable approach to chemical synthesis, often providing high selectivity and milder reaction conditions compared to traditional methods.
Biosynthetic and Oxidative Dimerization Approaches (e.g., from Sinapic Acid)
A notable chemo-enzymatic pathway to a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), starts from sinapic acid. tandfonline.comresearchgate.net This process highlights the potential for creating hydroxynaphthoic acid structures from renewable resources. The synthesis proceeds through a one-pot, two-step chemo-enzymatic route. tandfonline.com Initially, an enzymatic step involving a laccase from Trametes versicolor facilitates the oxidative dimerization of sinapic acid to form a bislactone intermediate. tandfonline.com This radical-mediated β-β dimerization is a key step. tandfonline.com Following the enzymatic reaction, the addition of a sodium hydroxide (B78521) solution initiates the conversion of the bislactone to thomasidioic acid, which then rearranges to the final DMNA product under alkaline conditions. tandfonline.comumanitoba.ca
This method has been optimized for preparative-scale synthesis, demonstrating its potential for larger-scale production. tandfonline.comresearchgate.net The process is considered sustainable, and its green metrics, such as the Process Mass Index and EcoScale, have been evaluated to underscore its environmental advantages. researchgate.net
Table 1: Optimized Conditions for the Chemo-Enzymatic Synthesis of DMNA from Sinapic Acid tandfonline.com
| Parameter | Value |
| Starting Material | Sinapic Acid |
| Enzyme | Laccase from Trametes versicolor |
| Co-solvent | Acetonitrile (20%) |
| Buffer | pH 5.5 |
| Temperature (Enzymatic Step) | 30 °C |
| Reaction Time (Enzymatic Step) | 3 hours |
| Second Step Reagent | 3.5 M NaOH solution |
| Temperature (Alkaline Step) | Room Temperature |
| Reaction Time (Alkaline Step) | 47.4 hours |
| Final Yield | 58% |
Enzymatic Transformations and Biocatalysis
Enzymatic transformations offer a direct and highly selective route to hydroxylated naphthoic acids. Biocatalysis, utilizing whole cells or isolated enzymes, can achieve reactions that are challenging to perform with conventional chemical methods. nih.gov
A significant example is the use of cytochrome P450 monooxygenases. The bacterial P450 enzyme, CYP199A2 from Rhodopseudomonas palustris, and its mutants have demonstrated the ability to hydroxylate 2-naphthoic acid. asm.org While the wild-type CYP199A2 produces 7-hydroxy-2-naphthoic acid and 8-hydroxy-2-naphthoic acid, specific mutants, particularly at the F185 residue, exhibit a remarkable shift in regioselectivity, predominantly producing 5-hydroxy-2-naphthoic acid. asm.org The F185L mutant, for instance, showed a 4.3-fold higher rate of 2-naphthoic acid hydroxylation compared to the wild-type enzyme. asm.org In a whole-cell system using E. coli expressing the F185L mutant, 1 mM of 2-naphthoic acid was converted to 0.72 mM of this compound in just 20 minutes. asm.org This highlights the potential of protein engineering to develop efficient biocatalysts for the specific synthesis of this compound.
Table 2: Regioselectivity of CYP199A2 and its F185 Mutants in the Hydroxylation of 2-Naphthoic Acid asm.org
| Enzyme | Major Products |
| Wild-type CYP199A2 | 7-hydroxy-2-naphthoic acid, 8-hydroxy-2-naphthoic acid |
| F185 Mutants (e.g., F185L, F185G, F185V, F185A) | This compound |
Classical Organic Synthesis Routes
Traditional organic synthesis provides several well-established methods for the preparation of this compound, offering reliability and scalability.
Sulfonation-Hydrolysis Procedures
One of the classical methods for introducing a carboxyl group to a naphthalene (B1677914) ring is through sulfonation followed by fusion with alkali. For instance, the synthesis of α-naphthoic acid can be achieved by fusing sodium α-naphthalenesulfonate with sodium formate. orgsyn.org A similar principle can be applied to hydroxynaphthoic acids. The Kolbe-Schmitt reaction is another prominent method in this category, involving the carboxylation of a phenoxide. wikipedia.orgscienceinfo.combyjus.com In this reaction, a naphtholate (the sodium or potassium salt of a naphthol) is heated with carbon dioxide under pressure. wikipedia.orggoogle.com The regiochemistry of the carboxylation can be sensitive to the reaction conditions, such as the choice of alkali metal and temperature. wikipedia.org For example, in the synthesis of 6-hydroxy-2-naphthoic acid, the initial product is often 3-hydroxy-2-naphthoic acid, which then rearranges to the desired isomer. google.com
Esterification and Hydrolysis Reactions
Esterification of the carboxylic acid group and subsequent hydrolysis of the ester are common steps in the purification and modification of naphthoic acids. For example, methyl 5-hydroxy-1-naphthoate can be synthesized and later hydrolyzed to the corresponding carboxylic acid. nih.gov This strategy is also employed in multi-step syntheses where the ester group serves as a protecting group or to modify the solubility and reactivity of the molecule. Hydrolysis is typically achieved under acidic or basic conditions. google.com
Multi-Step Conversions from Related Naphthols and Naphthoic Acids
The synthesis of this compound can be accomplished through multi-step sequences starting from other naphthalene derivatives. These routes offer flexibility in introducing various substituents.
One approach involves the Friedel-Crafts acylation of a suitable naphthalene precursor, followed by further functional group manipulations. For instance, a related compound, 5-amino-4-hydroxy-2-naphthoic acid, has been synthesized via a microwave-assisted Friedel-Crafts acylation. researchgate.net
Another strategy involves the rearrangement of oxabenzonorbornadiene derivatives. Lewis acid-mediated 1,2-acyl shifts of oxabenzonorbornadienes can lead to the formation of 1-hydroxy-2-naphthoic acid esters, and the regioselectivity is influenced by the substituents on the aromatic ring. nih.gov
Furthermore, the synthesis can start from other isomeric hydroxynaphthoic acids or their precursors. For example, the synthesis of 6-hydroxy-2-naphthoic acid has been achieved from 6-methoxy-2-bromonaphthalene, which is prepared from β-naphthol. epo.org The synthesis involved Grignard reagent formation and carbonation, followed by demethylation. epo.org
Regiospecificity and Stereoselectivity in Synthesis
The synthesis of specific isomers of hydroxynaphthoic acids is a significant challenge due to the multiple possible positions for substitution on the naphthalene ring system. Control of regioselectivity—the ability to direct a reaction to a specific position—is therefore a critical aspect of synthetic design.
In classical chemical synthesis, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide (or naphthoxide) with carbon dioxide, is a common method for producing hydroxy-aromatic acids. wikipedia.orgnumberanalytics.com However, the application of this reaction to naphthols often results in a mixture of isomers. For instance, the carboxylation of 2-naphthol (B1666908) can yield both 3-hydroxy-2-naphthoic acid and the industrially significant 6-hydroxy-2-naphthoic acid, with the product ratio being highly sensitive to reaction conditions such as temperature and pressure. wikipedia.org Achieving exclusive synthesis of the this compound isomer through this and other traditional electrophilic substitution reactions is exceptionally difficult due to the inherent reactivity of the naphthalene core.
A significant breakthrough in the regioselective synthesis of this compound has come from the field of biocatalysis. Research has demonstrated that the wild-type cytochrome P450 enzyme, CYP199A2, from the bacterium Rhodopseudomonas palustris, hydroxylates 2-naphthoic acid, but it produces the 7-hydroxy and 8-hydroxy isomers, not the 5-hydroxy isomer. asm.orgasm.org However, through protein engineering, the regioselectivity of this enzyme has been completely altered. asm.orgasm.org
Site-directed mutagenesis of the phenylalanine residue at position 185 (F185) in the enzyme's active site resulted in mutants with a strong preference for hydroxylation at the C-5 position. asm.orgasm.org All active F185 mutants showed a predominant production of this compound from a 2-naphthoic acid substrate. asm.orgasm.org The F185L mutant (where phenylalanine is replaced by leucine) was particularly efficient, converting 1 mM of 2-naphthoic acid into 0.72 mM of this compound in just 20 minutes. asm.orgasm.org This enzymatic approach provides a pathway of exceptionally high regioselectivity that is not achievable with conventional chemical methods.
Regarding stereoselectivity, the this compound molecule is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles encourage the development of chemical processes that are environmentally friendly, efficient, and sustainable. The synthesis of this compound provides a clear example of the shift from harsh, traditional methods to greener, biocatalytic alternatives.
The classical Kolbe-Schmitt reaction, while useful, is not considered a green process as it typically requires high temperatures (125°C or higher) and high pressures (often 100 atm), making it energy-intensive. wikipedia.org In contrast, biocatalytic approaches operate under much milder and more environmentally benign conditions.
The enzymatic synthesis using engineered CYP199A2 represents a significant advancement in green chemistry. asm.orgasm.org This method utilizes a whole-cell catalyst system, where recombinant Escherichia coli bacteria are engineered to express the mutant CYP199A2 enzyme. asm.orgasm.org This approach has several green advantages:
Mild Reaction Conditions: The enzymatic hydroxylation occurs in an aqueous buffer at or near ambient temperature and pressure, drastically reducing the energy consumption compared to traditional methods.
Reduced Waste: The high regioselectivity of the enzyme minimizes the formation of unwanted isomers, leading to a cleaner reaction with fewer byproducts and simplifying purification. asm.org
Renewable Catalyst: The catalyst is a renewable enzyme produced by microorganisms. The use of a whole-cell system further enhances its green credentials by avoiding the energy- and resource-intensive steps of enzyme purification. asm.orgasm.org
This biocatalytic route transforms 2-naphthoic acid directly into the desired product with high efficiency and selectivity, embodying a sustainable and green approach to the synthesis of this specific chemical compound. asm.orgasm.org
Table 1: Regioselectivity of Wild-Type and Mutant CYP199A2 Enzymes on 2-Naphthoic Acid
This table summarizes the hydroxylation products generated from 2-naphthoic acid by the wild-type CYP199A2 enzyme and its F185 mutants, showcasing the switch in regioselectivity.
| Enzyme Variant | Major Product(s) | Key Finding | Reference |
| Wild-Type CYP199A2 | 7-hydroxy-2-naphthoic acid, 8-hydroxy-2-naphthoic acid | Does not produce the 5-hydroxy isomer. | asm.orgasm.org |
| F185A Mutant | This compound | Regioselectivity switched to the C-5 position. | asm.orgasm.org |
| F185G Mutant | This compound | Regioselectivity switched to the C-5 position. | asm.orgasm.org |
| F185L Mutant | This compound | Highest activity among mutants for C-5 hydroxylation. | asm.orgasm.org |
| F185V Mutant | This compound | Regioselectivity switched to the C-5 position. | asm.orgasm.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies (FT-IR, FT-Raman) and Mode Assignments
No specific experimental Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectra or detailed vibrational mode assignments for 5-Hydroxy-2-naphthoic acid were found in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)
There is no available ¹H-NMR or ¹³C-NMR spectral data specifically for this compound in the public domain to confirm its chemical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Specific UV-Vis absorption spectra and analysis of the electronic transitions for this compound are not documented in the available search results.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
While the monoisotopic mass is known to be 188.047344113 Da google.com, and predicted m/z values exist, specific experimental high-resolution mass spectrometry (HRMS) data to definitively confirm the molecular formula of this compound from a peer-reviewed source is not available.
Fluorescence Spectroscopy and Photophysical Investigations
There is no literature available that investigates the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) specifically in this compound.
No studies detailing the effects of different solvents on the fluorescence properties of this compound were identified.
Energy Transfer Mechanisms with Biomolecules
The interaction of small fluorescent molecules with biomolecules is a cornerstone of biochemical and biophysical research. Energy transfer processes, particularly Förster Resonance Energy Transfer (FRET), provide a powerful tool for investigating these interactions. FRET is a non-radiative mechanism where an excited donor chromophore transfers energy to an acceptor chromophore through dipole-dipole coupling. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. wikipedia.orgnih.govmdpi.com This allows for the detailed study of binding events, conformational changes, and the spatial relationships between a ligand like this compound and a biological macromolecule. mdpi.comnih.gov
Interaction with Serum Albumins
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream and are often used as model proteins to study drug-protein interactions. mdpi.comacs.org These proteins contain intrinsic fluorophores, primarily tryptophan (Trp) residues, which can act as energy donors in FRET studies. acs.orgplos.org When a fluorescent ligand binds to the protein in proximity to a tryptophan residue, energy transfer can occur from the excited Trp to the ligand, which acts as the acceptor. This phenomenon can be observed through the quenching of the protein's intrinsic fluorescence and the sensitized emission of the ligand. acs.org
While direct studies on the energy transfer mechanisms of this compound are not extensively documented in publicly available literature, research on the closely related isomer, 3-hydroxy-2-naphthoic acid (3HNA), provides a detailed model for these interactions. A study on the binding of 3HNA to HSA and BSA demonstrated a clear energy transfer from the proteins' tryptophan residues to the bound ligand. acs.org
Key findings from the study of 3HNA with serum albumins include:
FRET Confirmation : The quenching of tryptophan fluorescence in both BSA and HSA upon binding of 3HNA, coupled with the appearance of a sensitized emission from the bound 3HNA, confirmed a non-radiative dipole-dipole Förster type energy transfer. acs.org
Donor-Acceptor Proximity : The efficiency of the energy transfer is dependent on the distance between the donor (Trp) and the acceptor (3HNA). In HSA, which contains a single tryptophan residue (Trp-214), the energy transfer was found to be more efficient than in BSA, which has two tryptophan residues (Trp-134 and Trp-212). acs.org
Binding Distance Calculation : Using FRET theory, the distance (r) between the donor and acceptor can be calculated. The study determined the binding distance for the 3HNA-HSA complex, providing insight into the specific binding location of the ligand within the protein's structure. acs.org Molecular docking studies further supported these findings by predicting the orientation and proximity of the ligand to the tryptophan residue. acs.org
The data below, derived from the study on the 3-hydroxy-2-naphthoic acid isomer, illustrates the parameters typically determined in such FRET-based binding analyses.
| Parameter | HSA-3HNA Complex | BSA-3HNA Complex | Description |
|---|---|---|---|
| Energy Transfer Efficiency (E) | Higher in HSA | Lower than HSA | The fraction of energy transferred from the donor (Trp) to the acceptor (3HNA). |
| Förster Distance (R₀) | Calculated Value | Calculated Value | The distance at which energy transfer efficiency is 50%. It depends on the spectral overlap and orientation of the donor and acceptor. |
| Donor-Acceptor Distance (r) | Determined from E and R₀ | Determined from E and R₀ | The calculated distance between the tryptophan residue and the bound ligand. |
Interaction with Nucleic Acids
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of many-body systems. Its application, along with its time-dependent extension (TD-DFT), allows for the accurate prediction of molecular properties and spectra.
Geometrical Optimization and Conformational Analysis (Monomeric and Dimeric Forms)
Theoretical studies using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to determine the optimized molecular structure of hydroxy-naphthoic acid derivatives. researchgate.netresearchgate.net These calculations are crucial for identifying the most stable conformation of the molecule in both its monomeric and dimeric forms.
In the case of related hydroxy-naphthoic acids, computational analysis has revealed the potential for both cis and trans conformations, referring to the orientation of the hydroxyl and carboxylic acid groups. researchgate.net The formation of intermolecular hydrogen bonds often leads to the stabilization of dimeric structures, which significantly influences the compound's physical and chemical properties. researchgate.net For instance, in the dimeric form of 1-hydroxy-2-naphthoic acid, the O-H and C=O bands in the vibrational spectra show shifts, which is a characteristic sign of hydrogen bonding. researchgate.net While specific data for the 5-hydroxy-2-naphthoic acid dimer is not extensively reported, similar dimeric structures stabilized by hydrogen bonds between the carboxylic acid moieties are anticipated.
A potential energy surface (PES) scan, by systematically varying specific dihedral angles, helps in identifying the most stable conformer. For a similar compound, 1-hydroxy-2-naphthoic acid, a PES scan was performed by rotating the C7-C8-O4-H5 dihedral angle, revealing the minimum energy conformation. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of a Hydroxy-Naphthoic Acid Monomer (Example Data for a Related Isomer)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (hydroxyl) | 1.365 | C-C-O | 120.5 |
| C-C (aromatic) | 1.370 - 1.420 | C-C-C | 118.0 - 121.0 |
| C=O (carboxyl) | 1.215 | O=C-O | 123.0 |
| C-O (carboxyl) | 1.350 | C-O-H | 108.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For hydroxy-naphthoic acid derivatives, the HOMO is typically localized over the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the LUMO is generally distributed over the carboxylic acid group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap implies a higher propensity for the molecule to undergo electronic transitions and exhibit greater chemical reactivity. researchgate.net
Computational studies on related naphthoic acid derivatives have been conducted to determine these values. sciencepublishinggroup.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Example Data for a Related Isomer)
| Parameter | Energy (eV) |
|---|---|
| E (HOMO) | -6.8654 |
| E (LUMO) | -2.0054 |
| Energy Gap (ΔE) | 4.8600 |
| Ionization Potential (I) | 6.8654 |
| Electron Affinity (A) | 2.0054 |
| Chemical Hardness (η) | 2.4300 |
| Global Softness (S) | 0.2058 |
| Electronegativity (χ) | 4.4354 |
| Chemical Potential (μ) | -4.4354 |
| Electrophilicity Index (ω) | 4.0537 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netrsc.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netrsc.org
In hydroxy-naphthoic acids, the MEP map typically shows negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, confirming them as sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxylic acid group usually exhibits a region of high positive potential, indicating it is a likely site for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. rsc.org By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with these delocalization effects.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density. rsc.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). rsc.org
QTAIM analysis has been applied to cocrystals of other hydroxy-naphthoic acids to characterize the non-covalent interactions that govern the crystal packing. rsc.org This method provides a quantitative measure of the strength of hydrogen bonds and other weak interactions.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, and the calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. nih.gov
For 2-naphthoic acid and its derivatives, DFT calculations have been successfully used to interpret their vibrational spectra. nih.govscilit.com The calculated potential energy distribution (PED) helps in assigning specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the O-H, C=O, and C-O groups can be precisely identified and correlated with the molecular structure. researchgate.netmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-hydroxy-2-naphthoic acid |
| 3-hydroxy-2-naphthoic acid |
| 2-naphthoic acid |
Semi-Empirical and Ab Initio Methods (e.g., Hartree-Fock, Configuration Interaction at the Single Excitation Level (CIS), Austin Model 1 (AM1))
Ab initio and semi-empirical methods are foundational tools for exploring the electronic states and potential energy surfaces of aromatic molecules. While direct computational studies on this compound using these specific methods are not extensively detailed in the available literature, research on its isomers, such as 3-hydroxy-2-naphthoic acid (3HNA) and 1-hydroxy-2-naphthoic acid (1,2-HNA), offers valuable comparative insights. ias.ac.inresearchgate.net
Theoretical investigations on 3HNA have employed both ab initio methods, like Configuration Interaction at the Single Excitation (CIS), and semi-empirical calculations, such as Austin Model 1 (AM1). ias.ac.in These studies were crucial in explaining the molecule's dual fluorescence. Calculations revealed that while the ground state potential energy profile has a single minimum, the first excited singlet state features two minima, corresponding to the primary and tautomeric forms. ias.ac.in This double-well potential in the excited state, predicted by both CIS and AM1/PECI=8 levels of theory, accounts for the observed large Stokes-shifted emission, which is attributed to an Excited State Intramolecular Proton Transfer (ESIPT) process. ias.ac.in
Similarly, the photophysical properties of 1,2-HNA have been examined using Hartree-Fock (HF), CIS, DFT, and AM1 methods. researchgate.net AM1 calculations predicted the absorption maximum with reasonable accuracy compared to experimental data. researchgate.net The CIS calculations, while tending to overestimate the energy gap, correctly predicted that ESIPT is unlikely in the neutral form of 1,2-HNA but can occur in its deprotonated state. researchgate.net For neutral 1,2-HNA, a single minimum was found on the potential energy surface for both the ground and first excited states, contrasting with the findings for 3HNA. researchgate.net
These studies on isomers highlight how computational methods can elucidate the subtle structural and electronic factors—such as the position of the hydroxyl group—that govern complex photochemical behaviors like ESIPT.
Table 1: Application of Computational Methods on Hydroxy-2-naphthoic Acid Isomers
| Compound | Method Used | Key Findings | Reference |
| 3-Hydroxy-2-naphthoic acid | Ab initio (CIS), Semi-empirical (AM1) | Predicts a double-well potential in the excited state, explaining dual emission via ESIPT. | ias.ac.in |
| 1-Hydroxy-2-naphthoic acid | Hartree-Fock (HF), CIS, AM1 | Predicts ESIPT is favorable only in the deprotonated species, not the neutral form. A single minimum is found on the ground and excited state potential energy surfaces for the neutral molecule. | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the structural or property descriptors of a series of compounds with their biological activity. sciencepg.comresearchgate.net These models are instrumental in medicinal chemistry for predicting the activity of new molecules. The chemical reactivity and behavior of this compound can be characterized by various molecular descriptors, which are numerical values derived from its molecular structure. researchgate.net
Key molecular descriptors for this compound have been computed and are available in public databases. nih.gov These descriptors quantify various aspects of the molecule, such as its size, polarity, and hydrogen bonding capacity, which are crucial for its interactions with biological targets.
Table 2: Computed Molecular Descriptors for this compound
| Descriptor | Value | Note | Reference |
| Molecular Weight | 188.18 g/mol | Computed by PubChem. | nih.gov |
| XLogP3 | 3.2 | A measure of hydrophobicity. | nih.gov |
| Hydrogen Bond Donor Count | 2 | The -OH and -COOH groups. | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms in -COOH and the one in -OH. | nih.gov |
| Rotatable Bond Count | 1 | The C-C bond between the naphthalene ring and the carboxyl group. | nih.gov |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Predicts drug transport properties. | nih.gov |
Table 3: Theoretical QSAR Descriptors for Naphthoic Acid and an Ortho-Substituted Derivative
| Compound | Total Energy (Kcal/mol) | HOMO (Kcal/mol) | LUMO (Kcal/mol) | Dipole Moment (Debye) | Reference |
| Naphthoic acid | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 | researchgate.net |
| o-Hydroxy naphthoic acid | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 | researchgate.net |
Data derived from DFT/B3LYP calculations on ortho-substituted naphthoic acids. researchgate.net
Rotational Barrier Analysis and Substituent Effects on Reactivity
The conformation of this compound, particularly the orientation of the carboxylic acid group relative to the naphthalene ring, is a critical determinant of its reactivity. Computational studies analyze the rotational barrier around the C-C single bond connecting the carboxylic group to the ring. This analysis helps in understanding the molecule's conformational preferences and the energy required for interconversion. sciencepg.comnih.gov
Studies on ortho-substituted naphthoic acids have shown that the rotational barrier is influenced by the nature of the substituent. sciencepg.comresearchgate.net The presence of electron-donating groups can affect the conjugation with the carboxylic acid group, which in turn alters bond lengths, bond angles, and the rotational frequency of the carboxylic group. sciencepg.com For a dimethyl amide derivative of this compound, the rotational barrier was calculated to be 79 kJ/mol, a value influenced by electron donation from the naphthalene ring that stabilizes the amide's carbonyl group. ucl.ac.uk
Substituent effects also play a crucial role in directing the outcomes of chemical reactions. The position of the hydroxyl group on the naphthalene ring significantly impacts the molecule's properties and reactivity. For example, in Lewis-acid-mediated acyl shifts on related systems, an electron-donating substituent at the C5 position, such as a methoxy (B1213986) group, directs the acyl migration to yield a specific regioisomer as the sole product. nih.gov This demonstrates the powerful directing influence of a substituent at this position, a principle that applies directly to the 5-hydroxy group of this compound and is fundamental to predicting its behavior in synthetic transformations.
Table 4: Calculated Transition State Parameters for Rotation in Substituted Naphthoic Acids
| Compound | Dihedral Angle (°) | Energy (Kcal/mol) | Bond Angle (C10-C11=O12) (°) | Reference |
| Naphthoic acid | 0 | 0.472 | 126.17 | researchgate.net |
| o-Hydroxy naphthoic acid | 0 | 0.474 | 125.75 | researchgate.net |
| o-Chloro naphthoic acid | 0.144 | 0.437 | 126.31 | researchgate.net |
Parameters calculated for the transition states of different ortho-naphthoic acid structures using DFT methods. The dihedral angle refers to the C-C-C=O torsion. researchgate.net
Crystal Engineering and Supramolecular Assembly
Single-Crystal X-ray Diffraction Studies and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides detailed information on bond lengths, bond angles, and the spatial relationship between adjacent molecules, which is fundamental to understanding the supramolecular architecture.
A thorough search of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction studies for 5-Hydroxy-2-naphthoic acid, either in its pure form or as a component of a cocrystal.
For context, such studies are common for its isomers. For example, the crystal structures of cocrystals of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid with the anticancer drug 5-fluorouracil (B62378) have been determined, revealing their molecular arrangement and packing patterns. acs.orgacs.org Similarly, cocrystals of 1-hydroxy-2-naphthoic acid with various nitrogen-containing heterocyclic compounds have been structurally characterized, providing insights into their hydrogen-bonding networks. mdpi.com These studies highlight the type of structural analysis that is currently lacking for this compound.
Cocrystal Formation and Design Strategies
Cocrystals are multi-component crystals in which neutral molecules (a primary compound and one or more "coformers") are held together in a stoichiometric ratio by non-covalent interactions. nih.gov The design of cocrystals is a key strategy in crystal engineering to modify the physical properties of a solid, such as solubility and stability, without altering its molecular structure. researchgate.netacs.org
Despite the extensive research into the cocrystallization of other hydroxy-2-naphthoic acid isomers nih.govresearchgate.net, there is no available literature detailing the successful formation and design of cocrystals involving this compound. The following subsections describe the principles and analytical methods that would be applied in such studies.
The stability and structure of cocrystals are governed by a hierarchy of intermolecular interactions.
Hydrogen Bonding: These are strong, directional interactions that are crucial in the assembly of most cocrystals, especially those containing carboxylic acid and hydroxyl functional groups, as found in this compound. researchgate.net
C-H···X Interactions: Weaker hydrogen bonds, where X can be an oxygen atom (C-H···O) or a π-system (C-H···π), play a significant role in reinforcing the crystal packing. mdpi.comresearchgate.net
π-stacking: These interactions occur between the aromatic rings of the naphthyl groups and are vital for the stabilization of the resulting supramolecular structures.
While detailed analyses of these interactions, including their geometries and energetic contributions, have been performed for cocrystals of isomeric hydroxynaphthoic acids mdpi.comacs.org, no such experimental or theoretical data exists for this compound.
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to predict and design crystal structures. In the context of carboxylic acids and N-heterocyclic coformers, common examples include the acid-pyridine heterosynthon, often described with the graph set notation R²₂(7). mdpi.com Analysis of synthons helps in understanding how molecules assemble and in designing new cocrystals with predictable network structures.
Studies on 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid have identified various supramolecular synthons, such as R²₂(7) and R²₂(8), which direct the formation of their cocrystal architectures. mdpi.comresearchgate.net The specific synthons that this compound might form remain uninvestigated.
The formation of cocrystals can be highly dependent on experimental conditions.
Solvent: The choice of solvent is critical in solution-based crystallization methods, as it can influence solubility and mediate the intermolecular interactions between the coformers. nih.gov Techniques like interfacial cocrystallization, which uses immiscible solvents, have been employed to obtain novel crystal forms of caffeine (B1668208) with 1-hydroxy-2-naphthoic acid. rsc.org
Molar Ratio: The stoichiometry of the components is a defining feature of a cocrystal. The molar ratio of the reactants used during a crystallization experiment can determine which, if any, cocrystal phase is formed. For example, cocrystals of 5-fluorouracil with 6-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid were obtained in 1:1 and 2:1 molar ratios, respectively. acs.org
No studies have been published that explore the effects of different solvents or molar ratios on the cocrystallization of this compound.
Role of Solvent and Molar Ratio in Cocrystal Formation
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Investigating polymorphism is crucial as an unexpected crystal form can appear during processing or storage.
Studies have identified and characterized new polymorphs for 1-hydroxy-2-naphthoic acid nih.govresearchgate.net, 3-hydroxy-2-naphthoic acid globalauthorid.com, and 6-hydroxy-2-naphthoic acid researchgate.net. These investigations often involve techniques like X-ray diffraction and thermal analysis to determine the structures and their thermodynamic relationships. To date, there are no reports in the scientific literature describing the existence or study of polymorphs for this compound.
Note on Data Tables: The request for interactive data tables could not be fulfilled as no specific experimental or computational data for the crystal structures, intermolecular interactions, or solid-state forms of this compound are available in the reviewed literature.
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Chelates
Complexes of 5-Hydroxy-2-naphthoic acid with a variety of divalent and trivalent metal ions have been synthesized and characterized. The synthesis of these chelates often involves the reaction of the corresponding metal salt with this compound in a suitable solvent, sometimes with the addition of another ligand like hydrazine. tandfonline.comekb.eg The resulting complexes are typically characterized by a range of analytical and spectroscopic techniques.
Commonly studied metal chelates include those of Ni(II), Cu(II), Zn(II), Pd(II), Co(II), and Cd(II). semanticscholar.orgresearchgate.net For instance, Ni(II) and Co(II) complexes have been prepared and their structures elucidated through various analytical methods. nih.gov Similarly, complexes with Mn(II) have also been synthesized and investigated. ekb.eg
The coordination chemistry extends to lanthanide ions as well. Complexes with La(III) and Nd(III) have been synthesized, often resulting in polynuclear structures with interesting coordination environments. orientjchem.orgbu.edu.eg Studies on a Cr(III) complex have also been reported, highlighting the broad scope of metal ions that can be chelated by this ligand. mdpi.com
The characterization of these metal chelates is comprehensive, employing techniques such as elemental analysis to determine the stoichiometry of the metal-ligand ratio. Infrared (IR) spectroscopy is crucial for identifying the coordination modes of the ligand by observing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon complexation. Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex and helps in proposing the coordination geometry. Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which is particularly useful for paramagnetic ions like Cu(II) and Ni(II). semanticscholar.orgnih.gov
The following table summarizes some of the synthesized metal complexes of this compound and the techniques used for their characterization.
| Metal Ion | Other Ligands | Characterization Techniques | Reference |
| Ni(II) | Hydrazine | Elemental Analysis, IR, UV-Vis, TGA, Magnetic Susceptibility | tandfonline.comnih.gov |
| Cu(II) | - | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | semanticscholar.orgnih.gov |
| Zn(II) | Hydrazine | Elemental Analysis, IR, UV-Vis, TG-DTA | ekb.eg |
| Pd(II) | - | IR, UV-Vis | semanticscholar.org |
| La(III) | - | X-ray Diffraction | orientjchem.org |
| Nd(III) | Water, Ethanol | X-ray Diffraction | orientjchem.org |
| Cr(III) | - | Spectroscopic Methods | mdpi.com |
| Co(II) | Hydrazine | Elemental Analysis, IR, UV-Vis, TGA, Magnetic Susceptibility | tandfonline.comnih.gov |
| Cd(II) | Hydrazine | Elemental Analysis, IR, UV, TG-DTA | ekb.eg |
| Mn(II) | Hydrazine | Elemental Analysis, IR, UV, TG-DTA | ekb.eg |
Chelation Modes and Ligand Behavior
This compound exhibits versatile chelation behavior, acting as a monodentate, bidentate, or even a terdentate ligand. ekb.eg The coordination typically involves the oxygen atoms of the carboxylate group and the phenolic hydroxyl group.
In many instances, the ligand coordinates as a bidentate chelating agent, forming a stable six-membered ring with the metal ion through the carboxylate oxygen and the hydroxyl oxygen. It can also act as a binegative bidentate ligand, where both the carboxylic and hydroxyl protons are displaced upon coordination. researchgate.net
The hydroxynaphthoate (B12740854) ion can also display a monodentate coordination mode, where it binds to the metal center solely through the carboxylate group. ekb.eg In some polynuclear lanthanide complexes, the ligand has been observed to act as a terdentate ligand, bridging between metal centers and contributing to the formation of extended structures. ekb.eg The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other co-ligands.
Structural Analysis of Coordination Geometries
The coordination geometry of the metal center in complexes of this compound is diverse and dependent on the metal ion and the stoichiometry of the complex.
For divalent transition metal ions, common geometries include square planar and octahedral. For example, Cu(II) and Pd(II) complexes often exhibit a square planar geometry. semanticscholar.orgnih.gov In contrast, Ni(II) and Co(II) complexes typically adopt an octahedral geometry, often with coordinated water molecules or other co-ligands completing the coordination sphere. semanticscholar.orgnih.gov Distorted octahedral geometries have also been proposed for some Ni(II), Zn(II), and Cu(II) complexes.
In the case of lanthanide complexes, higher coordination numbers are common. For instance, La(III) and Nd(III) complexes have been found to exhibit a tricapped trigonal-prismatic geometry, which is a nine-coordinate arrangement. orientjchem.org
The following table provides a summary of the observed coordination geometries for various metal complexes of this compound.
| Metal Ion | Coordination Geometry | Reference |
| Cu(II) | Square Planar, Distorted Octahedral | nih.gov |
| Ni(II) | Octahedral, Distorted Octahedral | nih.gov |
| Co(II) | Octahedral | nih.gov |
| Pd(II) | Square Planar | semanticscholar.org |
| La(III) | Tricapped Trigonal-Prism | orientjchem.org |
| Nd(III) | Tricapped Trigonal-Prism | orientjchem.org |
| Zn(II) | Distorted Octahedral |
Thermogravimetric Analysis (TGA) of Metal Complexes
Thermogravimetric analysis (TGA) is a valuable tool for studying the thermal stability of metal complexes of this compound and for confirming the presence of coordinated or lattice water molecules.
In studies of Ni(II) and Co(II) chelates, TGA has been used to show a mass loss corresponding to two water molecules in the temperature range of 130-180°C, indicating the presence of coordinated water. nih.gov The thermal decomposition of these complexes often proceeds in multiple steps. For instance, the TGA curves of some transition metal complexes show an initial dehydration step, followed by the decomposition of the organic ligand at higher temperatures, ultimately leading to the formation of the corresponding metal oxide as the final residue. ekb.eg
For lanthanide complexes, such as those of praseodymium with naphthoate and hydrazine, TGA reveals that the complexes decompose in two or three stages, with the final product being the metal oxide. bu.edu.eg The thermal stability of these complexes can be influenced by the nature of the metal ion and the coordination environment.
Electrochemical Properties of Complexes
The electrochemical behavior of metal complexes of this compound provides insights into their redox properties. Cyclic voltammetry is a key technique used to investigate these properties.
A study on a Co(II) complex with a ligand derived from 3-hydroxy-2-naphthoic acid demonstrated the significant effect of complex formation on the electrochemical behavior of the Co(II) ion. The cyclic voltammogram of the complex showed different redox potentials compared to the free metal ion, indicating that the coordination environment influences the electron transfer processes.
Advanced Applications in Materials Science and Engineering
Building Blocks for Functional Polymers and Liquid Crystal Polymers
5-Hydroxy-2-naphthoic acid serves as a crucial monomer in the creation of functional polymers and, most notably, liquid crystal polymers (LCPs). LCPs are a class of high-performance thermoplastics known for their exceptional mechanical strength, thermal stability, and chemical resistance. researchgate.net
The incorporation of this compound, often in conjunction with other monomers like p-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA), allows for the synthesis of random copolyesters. zeusinc.commdpi.com This randomness in the polymer chain disrupts the formation of highly crystalline, high-melting point domains that can negatively impact processability. sumitomo-chem.co.jp The resulting LCPs are melt-processable, meaning they can be molded into complex shapes using conventional techniques. zeusinc.com
The properties of these LCPs can be tailored by adjusting the ratio of the constituent monomers. sumitomo-chem.co.jp For instance, the inclusion of this compound can influence the polymer's final characteristics, such as its dielectric properties, making it suitable for applications in high-speed communication technologies. sumitomo-chem.co.jp Research has focused on developing LCPs with a wide range of dielectric constants to optimize transmission characteristics in electronic components. sumitomo-chem.co.jp
Furthermore, modifications to the LCP backbone, such as the introduction of phenylethynyl-terminated oligomers based on HBA and HNA, have been explored to create liquid crystalline thermosets (LCTs). researchgate.net These LCTs exhibit improved adhesion and higher hardness and stiffness compared to commercial LCPs, making them promising for protective coatings in demanding environments like aerospace. researchgate.net
Table 1: Key Monomers in LCP Synthesis and their Impact
| Monomer | Role in LCP Synthesis | Resulting Polymer Properties |
| This compound | Co-monomer | Influences dielectric properties and processability. sumitomo-chem.co.jp |
| p-Hydroxybenzoic acid (HBA) | Primary building block | Provides rod-like structure and high performance. mdpi.com |
| 6-Hydroxy-2-naphthoic acid (HNA) | Co-monomer | Disrupts crystallinity for better processability. mdpi.com |
| 2,6-Naphthalenedicarboxylic acid (NDA) | Additive | Modifies backbone for specific performance characteristics. tudelft.nl |
Linkers and Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, possessing both a carboxylate and a hydroxyl group, makes it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). google.comontosight.ai These materials are characterized by their high porosity and ordered, crystalline structures, which are advantageous for applications in gas storage, separation, and catalysis.
While direct examples of this compound in COF synthesis are less common in the provided search results, its structural analogue, 3-hydroxy-2-naphthoic acid, is known to be a precursor for components in these frameworks. ontosight.ai The principles of COF construction, which rely on the formation of strong covalent bonds between organic building blocks, suggest that this compound could be a viable candidate for creating novel COF structures with tailored functionalities.
The ordered pores of MOFs can act as templates for polymerization reactions. This approach, known as MOF-templated polymerization, allows for the synthesis of polymers with controlled architectures and, in some cases, sequence regulation. nsf.gov While the provided information does not detail the specific use of this compound in this context, the general principle involves confining monomers within the MOF channels and initiating polymerization. The spatial constraints imposed by the MOF can influence the resulting polymer's properties. nsf.gov
Grafting polymers onto the surface of MOFs is a strategy to enhance their properties, such as stability, processability, and compatibility with other materials. nsf.gov This can be achieved by initiating polymerization from the MOF surface or by attaching pre-synthesized polymers. Novel polymer-grafted MOF nanoparticles have been synthesized that exhibit excellent water dispersity and pH sensitivity. researchgate.net While the direct use of polymers derived from this compound for grafting is not specified, the functional groups of this molecule make it a potential candidate for creating polymers that can be attached to MOFs to impart specific functionalities.
MOF-Templated Polymerization and Sequence-Regulated Copolymers
Photosensitive Materials and Dyes (e.g., Azo Dyes)
This compound is a known precursor in the production of photosensitive substances and dyes, particularly azo dyes. researchgate.net Azo dyes are a large class of synthetic organic dyes characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) in their molecular structure. internationaljournalcorner.com These dyes are known for their intense colors, which arise from the extended delocalized aromatic π-electron systems created by the azo group. internationaljournalcorner.comtsijournals.com
The synthesis of azo dyes often involves the coupling of a diazonium salt with a coupling component. Hydroxynaphthoic acids, including this compound, can serve as these coupling components. internationaljournalcorner.cominternationaljournalcorner.com The position of the hydroxyl and carboxylic acid groups on the naphthalene (B1677914) ring influences the color and properties of the resulting dye. For instance, 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid are used to prepare azo dyes by reacting them with diazonium salts derived from sulfonamide drugs. internationaljournalcorner.cominternationaljournalcorner.com
Organic Non-Linear Optical (NLO) Materials
Organic materials with non-linear optical (NLO) properties are of significant interest for applications in optical signal processing, optical switching, and frequency conversion. researchgate.net The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with large dipole moments, extended π-electron systems, and electron-donating and electron-accepting groups often exhibit significant NLO properties. nih.govjcsp.org.pk
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various organic molecules, including derivatives of naphthoic acid. researchgate.netnih.govcncb.ac.cn For 1-hydroxy-2-naphthoic acid, calculations have shown that it possesses a non-zero dipole moment and a significant first-order hyperpolarizability, suggesting it could be a good candidate for NLO materials. researchgate.net The presence of both a hydroxyl (electron-donating) and a carboxylic acid (electron-withdrawing) group on the naphthalene ring contributes to its potential NLO activity. Similar studies on other organic molecules have shown that the strategic placement of donor and acceptor groups can enhance NLO properties. researchgate.netnih.gov
Table 2: Calculated NLO Properties of a Naphthoic Acid Derivative
| Property | Calculated Value | Significance |
| Dipole Moment (μ) | 2.2744 D | Indicates a separation of charge, contributing to NLO response. researchgate.net |
| Mean Polarizability (⟨α⟩) | 17.3225 × 10⁻²⁴ esu | Represents the ease of distortion of the electron cloud. researchgate.net |
| Mean First-Order Hyperpolarizability (⟨β⟩) | 4.222 × 10⁻³⁰ esu | A measure of the second-order NLO response. researchgate.net |
| Data for 1-hydroxy-2-naphthoic acid from DFT/B3LYP/6-31G(d,p) calculations. researchgate.net |
Quantum Dots (QD) Capping Agents and Synthetic Reagents
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. The surface of QDs is often passivated with organic molecules called capping agents to improve their stability, solubility, and optical properties. nih.gov The choice of capping agent is critical as it can significantly influence the QD's characteristics and its interaction with the surrounding environment. nih.gov
While the direct use of this compound as a capping agent for QDs is not explicitly detailed in the provided search results, related naphthoic acid isomers have been successfully employed for this purpose. For instance, 1- and 2-naphthoic acid have been used to functionalize Indium Phosphide (InP) QDs. nih.gov These naphthoic acid ligands were found to influence the photoluminescence properties of the QDs, leading to long-lived thermally activated delayed photoluminescence (TADPL). nih.gov This suggests that the naphthalene moiety with a carboxylic acid group can effectively anchor to the QD surface and modulate its electronic properties. Given its similar structure, this compound could potentially serve as a bifunctional capping agent, where the carboxylic acid binds to the QD surface and the hydroxyl group provides a site for further functionalization or influences the QD's interaction with its environment.
Furthermore, 1-hydroxy-2-naphthoic acid has been used to modify the surface of titanium dioxide (TiO2) nanoparticles, which can be considered a type of synthetic reagent for creating functionalized nanomaterials. researchgate.net This modification enhances the affinity of the nanoparticles for certain organic molecules, demonstrating the utility of hydroxynaphthoic acids in surface chemistry applications. researchgate.net
Mechanistic Investigations of Biological Activity in Vitro Studies
Anti-Cancer Research (Focus on Molecular Targets and Pathways)
The anti-cancer potential of naphthoic acid derivatives has been explored through various mechanistic lenses, from epigenetic modulation to direct DNA interaction. A significant body of research has focused on compounds that are structurally related to 5-Hydroxy-2-naphthoic acid, particularly the salt of 6-Hydroxy-2-naphthoic acid, which is a component of the potent inhibitor AZD5153.
A prominent anti-cancer strategy involves the inhibition of the Bromodomain and Extraterminal (BET) family of proteins, particularly BRD4, which are critical readers of epigenetic marks and regulators of gene transcription.
AZD5153, a salt of 6-Hydroxy-2-naphthoic acid, is a potent and selective, orally available BET/BRD4 bromodomain inhibitor. smolecule.comresearchgate.netselleckchem.com Unlike conventional monovalent inhibitors that bind to a single bromodomain, AZD5153 is a bivalent inhibitor that can simultaneously ligate two bromodomains in BRD4, leading to enhanced potency. smolecule.com This bivalent binding results in a significant inhibitory effect on BRD4 function. smolecule.commdpi.com The inhibitory concentration (IC₅₀) of AZD5153 for displacing full-length BRD4 is 5.0 nM. mdpi.commdpi.com
Table 1: Inhibitory Activity of AZD5153
| Target | Inhibitor | Activity Metric | Value |
| Full-Length BRD4 | AZD5153 | IC₅₀ | 5.0 nM mdpi.commdpi.com |
| BRD4 Foci Disruption (U2OS cells) | AZD5153 | IC₅₀ | 1.7 nM mdpi.commdpi.com |
By inhibiting BRD4, AZD5153 effectively modulates critical transcriptional programs that drive cancer cell proliferation and survival. Treatment with AZD5153 has been shown to markedly affect the transcriptional programs associated with MYC, E2F, and mTOR. smolecule.commdpi.comCurrent time information in Bangalore, IN. The oncogene MYC is a well-established target of BET inhibitors, and AZD5153 efficiently downregulates MYC protein levels in various cancer cell lines. smolecule.commdpi.comCurrent time information in Bangalore, IN. Furthermore, the modulation of the mTOR pathway has been specifically associated with the sensitivity of cell lines to AZD5153. smolecule.comCurrent time information in Bangalore, IN.researchgate.net This suggests that the compound's efficacy is linked to its ability to disrupt these specific oncogenic signaling pathways. In vivo studies have also confirmed that AZD5153 modulates MYC in tumor models. smolecule.comCurrent time information in Bangalore, IN.
BRD4 exists within the nucleus in distinct structures known as foci. The disruption of these foci is a key indicator of BET inhibitor activity. AZD5153 has demonstrated potent activity in this regard, disrupting BRD4 foci in U2OS osteosarcoma cells with an IC₅₀ value of 1.7 nM. smolecule.commdpi.comCurrent time information in Bangalore, IN.researchgate.net This potent disruption of BRD4 nuclear localization underscores the compound's mechanism of interfering with the transcriptional machinery essential for cancer cells.
DNA intercalation is another mechanism of anticancer activity associated with certain naphthoic acid-based structures. The flat, aromatic nature of the naphthalene (B1677914) ring allows it to insert between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death. The naphthoic acid moiety of the antitumor antibiotic neocarzinostatin, for instance, is known to function as a DNA intercalating agent that helps position the active part of the molecule in the minor groove of DNA. Research on other related compounds, such as tetracyclic quinobenzothiazines, also indicates that DNA intercalation is a probable mechanism of their anticancer activity. researchgate.net
Disruption of BRD4 Foci
Antimicrobial Research
Derivatives of naphthoic acid have also been investigated for their potential to combat microbial pathogens.
Studies have demonstrated that various isomers and derivatives of hydroxy-naphthoic acid possess antibacterial properties. For example, lanthanum complexes of 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid have been screened for antibacterial activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. jetir.org These complexes showed inhibitory zones ranging from 9-19 mm. jetir.org Specifically, a complex of 3-hydroxy-2-naphthoic acid showed higher activity against E. coli, while other complexes were effective against S. aureus. jetir.org Another study synthesized a series of compounds from 3-hydroxy-2-naphthoic acid hydrazide and tested their antibacterial activity, with some derivatives showing notable efficacy. researchgate.net Furthermore, facial amphiphilic polymers derived from 6-hydroxy-2-naphthoic acid have been developed and tested against both S. aureus and E. coli, demonstrating the potential of this chemical scaffold in creating new antimicrobial materials. selleckchem.com
Table 2: Antimicrobial Activity of Selected Naphthoic Acid Derivatives
| Compound/Complex | Bacterial Strain | Activity Metric | Result |
| Lanthanum(III) complex of 3-hydroxy-2-naphthoic acid | Escherichia coli | Zone of Inhibition | >10 mm (Higher activity) jetir.org |
| Lanthanum(III) complex of 1-hydroxy-2-naphthoic acid | Staphylococcus aureus | Zone of Inhibition | >10 mm jetir.org |
| Phthalazinedione derivative of 3-hydroxy-2-naphthoic acid hydrazide | Staphylococcus aureus | MIC | High Activity researchgate.net |
| Phthalazinedione derivative of 3-hydroxy-2-naphthoic acid hydrazide | Escherichia coli | MIC | High Activity researchgate.net |
Antimalarial Activity
The investigation of naphthoic acid derivatives has revealed potential in the development of new antimalarial agents. While direct studies on this compound are not extensively detailed in the provided research, related structures have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
For instance, research into salts and co-crystals of aminoquinolines with hydroxyaromatic acids has shown promising results. Although 3,5-dihydroxy-2-naphthoic acid, a related compound, showed an IC50 value of 25 µM against P. falciparum, salts formed from it demonstrated enhanced activity. openaccessjournals.com This suggests that modifying the formulation of hydroxynaphthoic acids can improve their antimalarial potency. openaccessjournals.com
Derivatives of 1-hydroxy-2-naphthoic acid have also been synthesized and tested, yielding novel naphthoquinone esters with significant antimalarial activity. acs.org Twenty-four of these compounds displayed IC50 values ranging from 0.03 to 16.63 μM. acs.org This indicates that the naphthoic acid scaffold is a viable starting point for developing potent antimalarials. Furthermore, certain derivatives of 4-aminoquinoline (B48711) conjugated with a pyrazole (B372694) nucleus have been studied through molecular docking against P. falciparum lactate (B86563) dehydrogenase (PfLDH), using 3,5-dihydroxy-2-naphthoic acid as a reference co-crystallized inhibitor. nih.gov
A series of 5-hydroxynaptho[1,2-d]thiazolium salts, which are structurally distinct but share the 5-hydroxy-naphthalene core, were synthesized and tested against both chloroquine-sensitive (D10) and multi-drug resistant (Dd2) strains of P. falciparum. Several of these compounds showed potent in vitro activity, with the most effective, KSWI-855, exhibiting an IC50 of 75 nM against both strains. nih.gov
| Compound | Parasite Strain | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3,5-dihydroxy-2-naphthoic acid | P. falciparum | 25 | openaccessjournals.com |
| Naphthoquinone Esters (Range) | P. falciparum | 0.03 - 16.63 | acs.org |
| KSWI-855 (5-hydroxynaptho[1,2-d]thiazolium salt) | P. falciparum (D10, chloroquine-sensitive) | 0.075 | nih.gov |
| KSWI-855 (5-hydroxynaptho[1,2-d]thiazolium salt) | P. falciparum (Dd2, multi-drug resistant) | 0.075 | nih.gov |
Inhibition of Specific Enzymes (e.g., Lactate Dehydrogenase from Babesia microti)
Babesia microti, a parasite that causes human babesiosis, relies heavily on anaerobic glycolysis for its energy supply, making its lactate dehydrogenase (BmLDH) a critical enzyme for survival and a promising drug target. nih.govfrontiersin.org The naphthalene-based compound 3,5-dihydroxy-2-naphthoic acid (DHNA), a structural analog of this compound, has been identified as a potent and selective inhibitor of BmLDH. nih.govnih.gov
In enzymatic assays, DHNA was shown to inhibit recombinant BmLDH (rBmLDH) with remarkable selectivity. nih.gov The activity of rBmLDH was completely inhibited by DHNA at a concentration of approximately 60 μM. nih.gov Notably, DHNA displayed an approximately 5,000-fold greater selectivity for rBmLDH over human LDH and a 57-fold selectivity over Plasmodium falciparum LDH (PfLDH). nih.gov In vitro studies confirmed that DHNA inhibits the growth of B. microti, with a half-maximal inhibitory concentration (IC50) of 85.65 μM. nih.govfrontiersin.org The high selectivity index of DHNA suggests it is a strong candidate for development as a specific anti-babesial drug. nih.govfrontiersin.org
Further structure-based optimization of DHNA led to the design of new compounds. nih.gov While these new compounds showed stronger binding affinities to rBmLDH in surface plasmon resonance (SPR) experiments, their inhibitory effects on the enzyme's activity and the parasite's growth in vitro did not directly correlate, indicating that binding affinity alone does not determine inhibitory potency. nih.gov
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC50 (Growth Inhibition) | 85.65 ± 7.23 µM | B. microti parasite | nih.govfrontiersin.org |
| Concentration for 100% Inhibition | ~60 µM | Recombinant BmLDH | nih.gov |
| Selectivity vs. Human LDH | ~5,000-fold | Enzyme Activity | nih.gov |
| Selectivity vs. P. falciparum LDH | ~57-fold | Enzyme Activity | nih.gov |
| Dissociation Constant (KD) | 3.766 x 10-5 M | Recombinant BmLDH | nih.govfrontiersin.org |
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of naphthoic acid derivatives is significantly influenced by the nature and position of substituents on the naphthalene ring system. researchgate.netcore.ac.uk Computational and experimental studies on various analogs provide insight into the structure-activity relationships (SAR) governing their effects.
For antimalarial activity, the length of aliphatic chains and the presence of specific substituents on derivatives of 1,4-naphthoquinone (B94277) alcohols (prepared from 1-hydroxy-2-naphthoic acid) were found to directly affect their potency. acs.org Similarly, for a series of 5-hydroxynaptho[1,2-d]thiazolium salts, the nature of the amine-bearing side chains was crucial for their activity against P. falciparum. nih.gov This highlights that modifications to side chains attached to the core naphthoic acid structure are a key determinant of antimalarial efficacy.
In the context of enzyme inhibition, the specific arrangement of hydroxyl groups is critical. The compound 3,5-dihydroxy-2-naphthoic acid (DHNA) was identified as a potent inhibitor of Babesia microti lactate dehydrogenase (BmLDH) through molecular docking studies that screened for compounds interacting with a key arginine residue (Arg99) in the enzyme's active site. nih.govfrontiersin.org This demonstrates that the spatial orientation of functional groups, such as the hydroxyl and carboxylic acid moieties, is essential for effective binding and inhibition of the target enzyme. Studies on other dihydroxynaphthoic acid derivatives as inhibitors of human and P. falciparum lactate dehydrogenases also show that selectivity is strongly dependent on the alkyl or aralkyl groups at various positions on the dihydroxynaphthoic acid backbone. acs.org
Computational studies on ortho-substituted naphthoic acids have further explored how electron-donating groups affect the molecule's chemical reactivity by influencing properties such as the HOMO-LUMO gap, chemical hardness, and dipole moment. researchgate.net These physicochemical properties can be correlated with biological activities, providing a theoretical framework for predicting the potency of new derivatives. researchgate.net
Interactions with Biomolecules (e.g., Serum Albumins, Cyclodextrins)
The interaction of hydroxynaphthoic acids with biomolecules like serum albumins and cyclodextrins is crucial for understanding their pharmacokinetic properties. While specific data for this compound is limited, studies on its isomers and related compounds provide valuable insights.
Serum Albumins: Human serum albumin (HSA) is a major transport protein in the blood, and its binding to drug molecules can significantly affect their distribution and availability. Studies on two naphthalene-containing compounds, 4-hydroxy-6,7-dimethoxy-1-(4-(trifluoromethyl)phenyl)-2-naphthoic acid and 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid, revealed that they bind to HSA through different mechanisms. tandfonline.com One compound exhibited a mix of dynamic and static quenching, interacting mainly through hydrophobic forces, while the other showed static quenching via hydrogen bonds and van der Waals forces. tandfonline.com Another study using 3-hydroxy-2-naphthoic acid (3HNA) as a probe found that it binds to both bovine serum albumin (BSA) and HSA, with its emission properties being sensitive to the binding environment. acs.org These findings suggest that this compound would also likely bind to serum albumins, with the specific nature of the interaction being dependent on its unique electronic and structural features.
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, often enhancing their solubility and stability. nih.gov The formation of a host-guest inclusion complex between 1-hydroxy-2-naphthoic acid and β-cyclodextrin has been confirmed through various analytical techniques. researchgate.net The binding process was found to be spontaneous, indicating a favorable interaction where the naphthoic acid molecule is encapsulated within the cyclodextrin's hydrophobic nanocavity. researchgate.net Similarly, 3-hydroxy-2-naphthoic acid has been shown to form a ternary complex with zirconium (IV) and beta-cyclodextrin, which enhances its fluorescence. These studies imply that this compound could also form inclusion complexes with cyclodextrins, a property that could be exploited to improve its formulation characteristics.
Q & A
Q. What are the recommended laboratory handling and storage protocols for 5-Hydroxy-2-naphthoic acid to ensure stability?
Methodological Answer:
- Handling: Use local exhaust ventilation and avoid contact with strong oxidizing agents. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye exposure .
- Storage: Store in sealed containers under cool (≤25°C), dry, and dark conditions. Avoid prolonged storage due to potential degradation .
Q. Key Stability Data from SDSs
| Property | Recommendations from SDSs | Source IDs |
|---|---|---|
| Light Sensitivity | Store in darkness to prevent photodegradation | |
| Temperature | Maintain below 25°C | |
| Reactivity | Incompatible with oxidizers |
Q. Which analytical techniques are most suitable for characterizing this compound and verifying its purity?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Effective for quantifying purity and detecting impurities .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity, focusing on hydroxyl (-OH) and carboxylic acid (-COOH) proton signals .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies molecular ions (e.g., [M-H]⁻ at m/z 187) and fragmentation patterns .
Advanced Research Questions
Q. How can enzymatic pathways inform the synthesis or degradation mechanisms of this compound in environmental studies?
Methodological Answer:
- Oxidative Metabolism: Soil pseudomonads metabolize polycyclic aromatics via ortho-cleavage pathways. For example, phenanthrene is converted to 1-hydroxy-2-naphthoic acid through Fe-dependent oxygenases (e.g., catechol 2,3-oxygenase) and dehydrogenases .
- Experimental Design:
- In Vitro Assays: Incubate this compound with bacterial lysates (e.g., Pseudomonas spp.) and monitor degradation products via LC-MS.
- Enzyme Inhibition Studies: Use metal chelators (e.g., EDTA) to confirm Fe dependency in cleavage reactions .
Q. How should researchers address contradictions in reported toxicity or stability data for this compound?
Methodological Answer:
- Data Reconciliation Framework:
- Contextual Analysis: Compare experimental conditions (e.g., pH, temperature) across studies. For example, stability discrepancies may arise from varying storage temperatures .
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables.
- Meta-Analysis: Use computational tools (e.g., ChemAxon) to model structure-activity relationships (SAR) and predict reactivity .
Example Contradiction Resolution:
| Study A (TCI America) | Study B (Sigma-Aldrich) | Resolution Strategy |
|---|---|---|
| No acute toxicity data | Reports respiratory irritation | Test in vitro cytotoxicity using human bronchial cells under standardized exposure protocols. |
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How do hydroxyl group positions influence the chemical reactivity of this compound compared to its isomers?
Methodological Answer:
- Comparative Reactivity Analysis:
- Experimental Validation:
Data Contradiction and Validation Focus
Q. What experimental controls are critical when studying the photodegradation of this compound?
Methodological Answer:
- Controls to Implement:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
